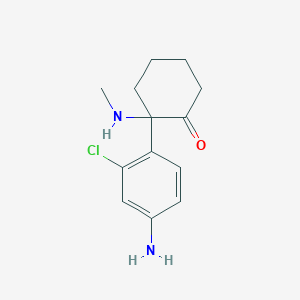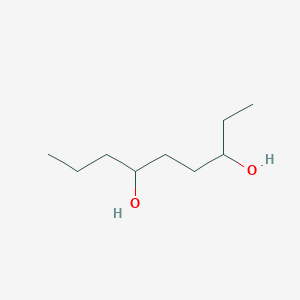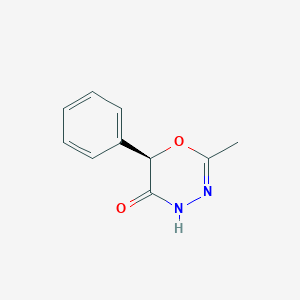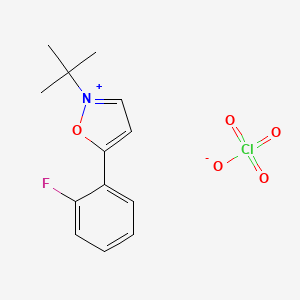
(2R,3R,5S)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2-amino-3’-deoxy- is a derivative of adenosine, a naturally occurring nucleoside This compound is characterized by the replacement of the hydroxyl group at the 3’ position with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 2-amino-3’-deoxy- typically involves the modification of adenosine. One common method is the enzymatic reaction using adenosine kinase, myokinase, and pyruvate kinase . Another approach involves the use of flexizymes, which are ribozymes capable of charging amino acids onto tRNAs . These methods ensure the precise modification of the adenosine molecule to introduce the amino group at the 3’ position.
Industrial Production Methods
Industrial production of adenosine, 2-amino-3’-deoxy- often relies on large-scale enzymatic processes. These processes are optimized for high yield and purity, ensuring that the compound can be produced efficiently for various applications. The use of bioreactors and advanced purification techniques further enhances the scalability of production.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 2-amino-3’-deoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of adenosine, 2-amino-3’-deoxy- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of adenosine, 2-amino-3’-deoxy-, each with unique properties and potential applications. For example, oxidation can lead to the formation of adenosine analogs with altered biological activity.
Aplicaciones Científicas De Investigación
Adenosine, 2-amino-3’-deoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a tool for genetic research.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of adenosine, 2-amino-3’-deoxy- involves its interaction with specific molecular targets and pathways. It acts as an agonist at adenosine receptors, modulating various physiological processes . The compound’s effects are mediated through the inhibition of adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and subsequent cellular responses .
Comparación Con Compuestos Similares
Adenosine, 2-amino-3’-deoxy- can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C10H14N6O3 |
|---|---|
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15) |
Clave InChI |
ALUXLVWCGFWJMC-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)



![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)


![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)


![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)

